molecular formula C13H15N3O2 B7499455 N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide

货号 B7499455
分子量: 245.28 g/mol
InChI 键: JRYZNKLLBXOQRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, ischemia/reperfusion injury, and cancer. Inhibition of 20-HETE synthesis by HET0016 has been shown to have beneficial effects in various disease models.

作用机制

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide selectively inhibits the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, ischemia/reperfusion injury, and cancer. Inhibition of 20-HETE synthesis by N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide leads to vasodilation, reduced oxidative stress, and reduced inflammation, which contribute to the beneficial effects observed in various disease models.
Biochemical and Physiological Effects:
N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of 20-HETE synthesis by N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide leads to decreased vasoconstriction, reduced oxidative stress, and reduced inflammation. N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment also leads to increased nitric oxide production, which contributes to vasodilation. In addition, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment has been shown to reduce tumor growth and metastasis in various cancer models.

实验室实验的优点和局限性

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for specific targeting of the 20-HETE pathway without affecting other pathways. Another advantage is its stability and solubility in water, which allows for easy administration in animal models. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to human disease.

未来方向

There are several future directions for N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide research. One direction is the development of more potent and selective inhibitors of 20-HETE synthesis. Another direction is the investigation of the role of 20-HETE in other disease models, such as stroke and diabetes. Additionally, the development of N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide as a therapeutic agent for human disease requires further investigation in clinical trials.

合成方法

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide can be synthesized by reacting 4-hydroxyphenethylamine with 1-methylpyrazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by recrystallization from ethanol. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

科学研究应用

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has been extensively studied in various disease models. In a rat model of hypertension, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment significantly reduced blood pressure and improved renal function. In a mouse model of ischemia/reperfusion injury, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment reduced infarct size and improved cardiac function. In a mouse model of breast cancer, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment inhibited tumor growth and metastasis. These studies suggest that inhibition of 20-HETE synthesis by N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has potential therapeutic benefits in hypertension, ischemia/reperfusion injury, and cancer.

属性

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-9-7-12(15-16)13(18)14-8-6-10-2-4-11(17)5-3-10/h2-5,7,9,17H,6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYZNKLLBXOQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。